Cas no 930-96-1 (3-Bromothiophene-2-carboxaldehyde)

3-Bromothiophene-2-carboxaldehyde structure
930-96-1 structure
상품 이름:3-Bromothiophene-2-carboxaldehyde
CAS 번호:930-96-1
MF:C5H3BrOS
메가와트:191.045719385147
MDL:MFCD00126680
CID:40293
PubChem ID:2797079

3-Bromothiophene-2-carboxaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 3-Bromothiophene-2-carboxaldehyde
    • BUTTPARK 43\57-52
    • 3-BROMOTHIOPHENE-2-CARBALDEHYDE
    • 3-BROMO-2-FORMYLTHIOPHENE
    • 3-BROMO-2-THIOPHENECARBALDEHYDE
    • 3-Bromo-2-Formylthophene
    • 3-Bromo-thiophene-2-carbaldehyde
    • 3-Bromo-2-thiophenecarboxaldehyde
    • 3-Bromo-2-thiophenecarboxaldehyde (ACI)
    • 3-Bromo-2-thiophencarboxaldehyde
    • 3-Bromothiophene-2-aldehyde
    • 3-Bromothiophene-2-carboxaldehyde, 96%
    • BP-10706
    • MFCD00126680
    • 3-bromothiophen-2-aldehyde
    • Z1157754111
    • B2934
    • DB-024730
    • PB25976
    • SCHEMBL964511
    • SY019172
    • HY-W007753
    • AC-25791
    • EN300-97256
    • AKOS005069326
    • CS-W007753
    • 2-THIOPHENECARBOXALDEHYDE, 3-BROMO-
    • 10X-0872
    • W-204075
    • 3-bromothiophene carboxaldehyde
    • 930-96-1
    • J-640132
    • DTXSID20383882
    • 3-BROMO-2-THIOPHENE CARBOXALDEHYDE
    • J-800136
    • MDL: MFCD00126680
    • 인치: 1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H
    • InChIKey: BCZHCWCOQDRYGS-UHFFFAOYSA-N
    • 미소: O=CC1=C(Br)C=CS1
    • BRN: 109757

계산된 속성

  • 정밀분자량: 189.9088g/mol
  • 표면전하: 0
  • XLogP3: 2.1
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 회전 가능한 화학 키 수량: 1
  • 동위원소 질량: 189.9088g/mol
  • 단일 동위원소 질량: 189.9088g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 45.3Ų
  • 중원자 수량: 8
  • 복잡도: 96.4
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.755 g/mL at 25 °C
  • 융해점: 24-25°C
  • 비등점: 115°C/20mmHg(lit.)
  • 플래시 포인트: 110℃(230℉)(lit.)
  • 굴절률: n20/D 1.635
  • 수용성: Not miscible in water.
  • PSA: 45.31000
  • LogP: 2.32310
  • 민감성: Air Sensitive
  • 용해성: 미확정

3-Bromothiophene-2-carboxaldehyde 보안 정보

3-Bromothiophene-2-carboxaldehyde 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-Bromothiophene-2-carboxaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
D376152-100g
3-Bromothiophene-2-carbaldehyde
930-96-1 97%
100g
$800 2023-09-01
MedChemExpress
HY-W007753-10g
3-Bromothiophene-2-carboxaldehyde
930-96-1
10g
¥440 2024-05-22
abcr
AB469012-5 g
3-Bromothiophene-2-carbaldehyde, min. 95%; .
930-96-1
5g
€126.60 2023-07-18
abcr
AB469012-25 g
3-Bromothiophene-2-carbaldehyde, min. 95%; .
930-96-1
25g
€311.30 2023-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
716553-1G
3-Bromothiophene-2-carboxaldehyde
930-96-1
1g
¥265.39 2023-11-27
abcr
AB469012-1 g
3-Bromothiophene-2-carbaldehyde, min. 95%; .
930-96-1
1g
€69.90 2023-07-18
Ambeed
A253098-1g
3-Bromothiophene-2-carboxaldehyde
930-96-1 95%
1g
$9.0 2025-02-26
abcr
AB469012-10 g
3-Bromothiophene-2-carbaldehyde, min. 95%; .
930-96-1
10g
€178.50 2023-07-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001703-1g
3-Bromothiophene-2-carboxaldehyde
930-96-1 96%
1g
¥80 2024-05-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001703-5g
3-Bromothiophene-2-carboxaldehyde
930-96-1 96%
5g
¥255 2024-05-20

3-Bromothiophene-2-carboxaldehyde 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Dimethylformamide
참조
Comparison of Ullmann/RCM and Ullmann/Bis-hydrazone Coupling Reactions; New Access to Benzodithiophenes for Dye-Sensitized Solar Cell and Thiahelicene Applications
Stephenson, G. Richard; Cauteruccio, Silvia; Doulcet, Julien, Synlett, 2014, 25(5), 701-707

합성회로 2

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -70 °C; 10 min, -70 °C
1.2 Solvents: Diethyl ether ;  30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Preparation of thieno[2,3-c]isoquinolines as inhibitors of PARP
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 - 5 °C; 0.5 h, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ;  0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 - 5 °C; 15 min, 0 - 5 °C
참조
Preparation of alkyl-substituted fused thiophenes
, China, , ,

합성회로 4

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
참조
Optical Activity of Heteroaromatic Conjugated Polymer Films Prepared by Asymmetric Electrochemical Polymerization in Cholesteric Liquid Crystals: Structural Function for Chiral Induction
Kawabata, Kohsuke; Takeguchi, Masaki; Goto, Hiromasa, Macromolecules (Washington, 2013, 46(6), 2078-2091

합성회로 5

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
참조
Highly Air-Stable Thieno[3,2-b]thiophene-Thiophene-Thiazolo[5,4-d]thiazole-Based Polymers for Light-Emitting Diodes
Mishra, Sarada P.; Palai, Akshaya K.; Kumar, Amit; Srivastava, Ritu; Kamalasanan, Modeeparampil N.; et al, Macromolecular Chemistry and Physics, 2010, 211(17), 1890-1899

합성회로 6

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Synthesis, fluorescence and two-photon absorption properties of novel push-pull 5-aryl[3,2-b]thienothiophene derivatives
Raposo, M. Manuela M.; Herbivo, Cyril; Hugues, Vincent; Clermont, Guillaume; Castro, M. Cidalia R.; et al, European Journal of Organic Chemistry, 2016, 2016(31), 5263-5273

합성회로 7

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -60 °C; 1 h, -60 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
참조
Boron containing compounds and their uses
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, rt
참조
Synthesis and characterization of liquid crystal molecules based on thieno [3,2-b] thiophene and their application in organic field-effect transistors
Liau, Wei-Lung; Su, Yi-Jen; Tseng, Hsiao-Fan; Chen, Jiun-Tai; Hsu, Chain-Shu, Liquid Crystals, 2017, 44(3), 557-565

합성회로 9

반응 조건
1.1 Reagents: Diurea Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 0 °C; 0 °C → rt; 4 h, rt
참조
Indaceno derivatives as organic semiconductors
, World Intellectual Property Organization, , ,

합성회로 10

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  15 min, -78 °C; 15 min, -78 °C
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ;  rt
참조
Convergent Synthesis of Fluorene Derivatives by a Rhodium-Catalyzed Stitching Reaction/Alkene Isomerization Sequence
Nishida, Masaki; Shintani, Ryo, Chemistry - A European Journal, 2019, 25(31), 7475-7479

합성회로 11

반응 조건
1.1 Reagents: Phosphorus oxychloride ;  2 h, 80 °C
참조
Facile Synthesis of S-Fused Multi-Membered Polycyclic Heterocycles: A Construction Strategy towards Thermally Stable Thiepine Derivatives
Ming, Binbin; Yan, Chuan; Xie, Shoudong; Liu, Si; Ren, Yingjian; et al, Chinese Journal of Chemistry, 2023, 41(1), 13-20

합성회로 12

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Correlation of structure and photovoltaic performance of benzo[1,2-b:4,5-b']dithiophene copolymers alternating with different acceptors
Yu, Jiangsheng; Zhao, Baofeng; Nie, Xuemei; Zhou, Baojin; Li, Yang; et al, New Journal of Chemistry, 2015, 39(3), 2248-2255

합성회로 13

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
참조
The Effect of Ring Expansion in Thienobenzo[b]indacenodithiophene Polymers for Organic Field-Effect Transistors
Chen, Hu; Wadsworth, Andrew ; Ma, Chun; Nanni, Alice; Zhang, Weimin; et al, Journal of the American Chemical Society, 2019, 141(47), 18806-18813

합성회로 14

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 -
참조
Synthesis and physical properties of decylbithiophene end-capped oligomers based on naphthalene, anthracene and benzo[1,2-b:4,5-b']dithiophene
Jang, Sang Hun; Tai, Truong Ba; Kim, Min Kyu; Han, Jeong Woo; Kim, Yun-Hi; et al, Bulletin of the Korean Chemical Society, 2009, 30(3), 618-622

합성회로 15

반응 조건
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  30 - 40 min, -12 °C; 2 h, -12 °C
1.2 Solvents: Water ;  15 min, -12 °C; 1 h, -12 °C
참조
Synthesis of N-Substituted Condensed Tetrahydropyridine-Based Enaminones via Palladium-Catalyzed Intramolecular C-N Cross-coupling
Dousova, Hana; Ruzickova, Zdenka; Simunek, Petr, Journal of Heterocyclic Chemistry, 2018, 55(3), 670-684

합성회로 16

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Water ;  -78 °C; 1 h, -78 °C
1.2 12 h, rt
참조
Preparation of polymers containing 1,2-bis(3-cyanothiophen-2-yl)ethene derivatives as organic semiconductor compounds and organic electronic devices containing them
, Korea, , ,

합성회로 17

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: Water ;  10 min, 70 °C
참조
Latent Carbene: Diaminomethylation of Thiophenes
Koidan, Georgyi; Hurieva, Anastasiya ; Zahorulko, Serhii ; Zadorozhny, Alexander; Lysenko, Viacheslav ; et al, European Journal of Organic Chemistry, 2022, 2022(40),

합성회로 18

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
참조
Synthesis of Chiral Thiophene-containing Ligands and their Development in the Asymmetric Transition Metal Catalysis
Lohmann, Jan Klaas, 2003, , ,

합성회로 19

반응 조건
1.1 Reagents: Lithium diisopropylamide ;  < 5 °C; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, cooled
참조
Highly Emissive and Electrochemically Stable Thienylene Vinylene Oligomers and Copolymers: an Unusual Effect of Alkylsulfanyl Substituents
Jeeva, Shehzad; Lukoyanova, Olena; Karas, Athan; Dadvand, Afshin; Rosei, Federico; et al, Advanced Functional Materials, 2010, 20(10), 1661-1669

합성회로 20

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  35 min, -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, -78 °C; 20 h, -78 °C → rt
참조
Thiophene-Fused Borepins As Directly Functionalizable Boron-Containing π-Electron Systems
Levine, David R.; Siegler, Maxime A.; Tovar, John D., Journal of the American Chemical Society, 2014, 136(19), 7132-7139

3-Bromothiophene-2-carboxaldehyde Raw materials

3-Bromothiophene-2-carboxaldehyde Preparation Products

3-Bromothiophene-2-carboxaldehyde 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:930-96-1)3-Bromothiophene-2-carboxaldehyde
A10975
순결:99%
재다:100g
가격 ($):428.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-96-1)3-Bromothiophene-2-carbaldehyde
sfd9684
순결:99.9%
재다:200kg
가격 ($):문의